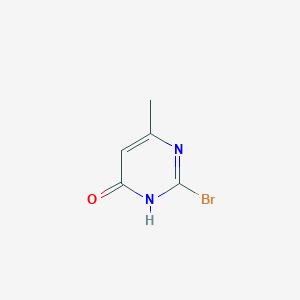
6-Propylisoquinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propylisoquinolin-5-ol is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. The structure of this compound consists of a benzene ring fused to a pyridine ring, with a hydroxyl group at the 5th position and a propyl group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 6-Propylisoquinolin-5-ol, can be achieved through various methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamines with acid chlorides, followed by dehydrogenation.
Pictet-Spengler Reaction: This method cyclizes β-arylethylamines with carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed coupling reactions and microwave-assisted synthesis are commonly used .
Análisis De Reacciones Químicas
Types of Reactions: 6-Propylisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinolines.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Tetrahydroisoquinolines.
Substitution: Halogenated, nitrated, and sulfonated isoquinolines.
Aplicaciones Científicas De Investigación
6-Propylisoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Propylisoquinolin-5-ol involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and neurotransmission.
Comparación Con Compuestos Similares
Isoquinoline: The parent compound, lacking the propyl and hydroxyl groups.
5-Hydroxyisoquinoline: Similar structure but without the propyl group.
6-Methylisoquinolin-5-ol: Similar structure but with a methyl group instead of a propyl group.
Uniqueness: 6-Propylisoquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and propyl groups enhances its reactivity and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
6-propylisoquinolin-5-ol |
InChI |
InChI=1S/C12H13NO/c1-2-3-9-4-5-10-8-13-7-6-11(10)12(9)14/h4-8,14H,2-3H2,1H3 |
Clave InChI |
UDERHUMTYVYELM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C2=C(C=C1)C=NC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


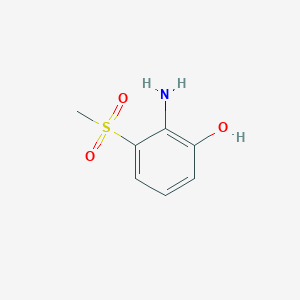



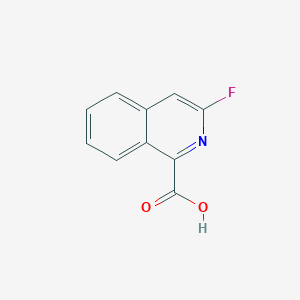
![2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid](/img/structure/B11906011.png)

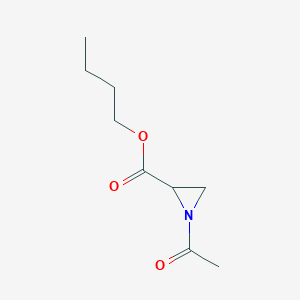
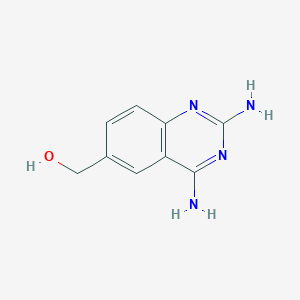

![2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol](/img/structure/B11906047.png)

